molecular formula C20H22N2O5 B12800395 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine CAS No. 72334-29-3

3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine

Cat. No.: B12800395
CAS No.: 72334-29-3
M. Wt: 370.4 g/mol
InChI Key: FKEQUFRFATVYEY-UHFFFAOYSA-N
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Description

3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine is a complex organic compound with the molecular formula C20H22N2O5 and a molecular weight of 370.399 g/mol This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused benzodiazepine ring system

Preparation Methods

The synthesis of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine undergoes various chemical reactions, including:

Scientific Research Applications

3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

3,4,10,11-Tetramethoxy-6,6a,7,8-tetrahydrochromeno(4,3-b)(1,5)benzodiazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of methoxy groups and its fused benzodiazepine ring system, which confer distinct chemical and biological properties.

Properties

CAS No.

72334-29-3

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

3,4,10,11-tetramethoxy-6,6a,7,8-tetrahydrochromeno[3,4-c][1,5]benzodiazepine

InChI

InChI=1S/C20H22N2O5/c1-23-15-6-5-12-18-11(10-27-19(12)20(15)26-4)9-21-13-7-16(24-2)17(25-3)8-14(13)22-18/h5-8,11,21H,9-10H2,1-4H3

InChI Key

FKEQUFRFATVYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=NC4=CC(=C(C=C4NCC3CO2)OC)OC)OC

Origin of Product

United States

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